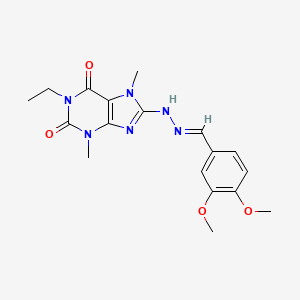
(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic compound known for its multifaceted applications in various fields of scientific research. This complex molecule combines distinct functional groups that contribute to its unique properties and diverse reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves several key steps:
Formation of Pyrrolidin-1-ylsulfonyl Phenyl Intermediate: : Typically, this step involves the sulfonylation of phenyl compounds with pyrrolidine derivatives, using reagents like sulfonyl chlorides under basic conditions.
Introduction of Trifluoromethylbenzyl Thio Group: : This step might involve the reaction of a benzyl thiol compound with a trifluoromethyl precursor, often facilitated by a transition metal catalyst or through nucleophilic substitution reactions.
Cyclization to Form 4,5-Dihydro-1H-imidazole: : The final cyclization step can be achieved using appropriate reagents and conditions that promote the formation of the imidazole ring, often requiring dehydrating agents or high temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound is optimized for high yield and purity. Large-scale reactions often utilize continuous flow chemistry for better control over reaction parameters, reducing by-products and increasing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents like mCPBA or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce certain functional groups.
Substitution: : Nucleophilic or electrophilic substitutions can occur on different parts of the molecule, influenced by the electronic effects of its substituents.
Common Reagents and Conditions
Oxidation Reagents: : mCPBA, hydrogen peroxide.
Reduction Reagents: : LiAlH4, NaBH4.
Substitution Conditions: : Vary depending on the nature of the substituent; typical reagents include halides, organometallics, and other nucleophiles.
Major Products Formed
The products depend on the specific reactions; for instance:
Oxidation: can introduce sulfoxide or sulfone groups.
Reduction: can result in alcohols or amines.
Substitution: often leads to modified aromatic or alkyl chains.
Aplicaciones Científicas De Investigación
This compound is used extensively in:
Chemistry: : As a reagent in the synthesis of other complex molecules, providing versatility due to its functional groups.
Biology: : Studying interactions with biological macromolecules, helping to elucidate pathways and mechanisms.
Medicine: : Investigating potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action involves interactions with molecular targets such as enzymes, receptors, or ion channels. It can inhibit or activate these targets, depending on the context, altering pathways involved in cellular signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Compared to other similar compounds, such as (4-(morpholin-1-ylsulfonyl)phenyl) and (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability. The pyrrolidine ring also contributes to its unique binding properties, distinguishing it from its analogs.
Similar compounds include:
(4-(morpholin-1-ylsulfonyl)phenyl)(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone.
(4-(piperidin-1-ylsulfonyl)phenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone.
This comprehensive overview captures the essence of this compound, showcasing its significance in various scientific domains. Feel free to dive deeper into any specific area!
Propiedades
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c23-22(24,25)18-5-3-4-16(14-18)15-32-21-26-10-13-28(21)20(29)17-6-8-19(9-7-17)33(30,31)27-11-1-2-12-27/h3-9,14H,1-2,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFCLUTZVWUAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)


![7-methoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)
![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)



![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)
![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)
![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)
